5-Bromo-4-chloro-2-methylbenzene-1-thiol

Lipophilicity Drug Design Membrane Permeability

5-Bromo-4-chloro-2-methylbenzene-1-thiol (CAS 1416349-32-0) is a polyhalogenated aromatic thiol with the molecular formula C7H6BrClS and a molecular weight of 237.55 g/mol. The compound features a benzene ring substituted with bromine at the 5-position, chlorine at the 4-position, a methyl group at the 2-position, and a thiol (-SH) group at the 1-position.

Molecular Formula C7H6BrClS
Molecular Weight 237.55 g/mol
Cat. No. B15263238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-2-methylbenzene-1-thiol
Molecular FormulaC7H6BrClS
Molecular Weight237.55 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1S)Br)Cl
InChIInChI=1S/C7H6BrClS/c1-4-2-6(9)5(8)3-7(4)10/h2-3,10H,1H3
InChIKeyHJAIOVWMYPVWJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloro-2-methylbenzene-1-thiol: Physicochemical and Structural Procurement Specifications


5-Bromo-4-chloro-2-methylbenzene-1-thiol (CAS 1416349-32-0) is a polyhalogenated aromatic thiol with the molecular formula C7H6BrClS and a molecular weight of 237.55 g/mol . The compound features a benzene ring substituted with bromine at the 5-position, chlorine at the 4-position, a methyl group at the 2-position, and a thiol (-SH) group at the 1-position. Calculated physicochemical properties include a LogP of 3.8, a predicted boiling point of 296.1±40.0 °C, and a predicted density of 1.621±0.06 g/cm³ [1]. Commercial availability typically specifies a minimum purity of 95% . The compound's CAS registry number distinguishes it from other halogenated thiophenol analogs and ensures unambiguous procurement.

Why 5-Bromo-4-chloro-2-methylbenzene-1-thiol Cannot Be Substituted with Non-Brominated or Monohalogenated Analogs


The presence of both bromine and chlorine substituents on the aromatic ring, in conjunction with a methyl group, confers a unique electronic and steric profile to 5-bromo-4-chloro-2-methylbenzene-1-thiol that cannot be replicated by simpler analogs. Halogenated thiophenols exhibit antimicrobial activity that correlates with the number and type of halogen substituents [1]. The bromine atom provides a reactive handle for metal-catalyzed cross-coupling reactions and serves as a blocking group for regioselective functionalization [2], while the chlorine atom modulates electron density and lipophilicity. Substituting this compound with 4-chloro-2-methylbenzenethiol (MW 158.65, LogP ~2.5-3.0) or 5-bromo-2-methylbenzenethiol (MW 203.1) would fundamentally alter reaction outcomes, physicochemical properties, and biological activity due to differences in molecular volume, halogen-bonding capacity, and metabolic stability. The LogP of 3.8 for the target compound [3] indicates substantially higher lipophilicity than non-brominated analogs, affecting membrane permeability and distribution in biological systems.

Quantitative Differentiation Evidence: 5-Bromo-4-chloro-2-methylbenzene-1-thiol Versus Structural Analogs


Lipophilicity Enhancement: LogP Differentiation from Monohalogenated Analogs

5-Bromo-4-chloro-2-methylbenzene-1-thiol exhibits a calculated octanol-water partition coefficient (LogP) of 3.8 [1]. This value substantially exceeds that of the monochlorinated analog 4-chloro-2-methylbenzenethiol, which has an estimated LogP in the range of 2.5-3.0 based on the parent thiophenol (LogP 2.33) plus chlorine and methyl substituent contributions . The bromine atom contributes approximately +0.7 to +1.0 LogP units, enhancing the compound's suitability for applications requiring membrane permeation or hydrophobic interactions. In halogenated thiophenol antimicrobial studies, increased lipophilicity correlated with improved activity against Gram-positive bacteria [2].

Lipophilicity Drug Design Membrane Permeability

Molecular Volume and Polarizability: Differential Physical Properties Versus Analogs

The target compound (MW 237.55 g/mol) [1] possesses significantly greater molecular volume and polarizability than its monohalogenated analogs. 4-Chloro-2-methylbenzenethiol has a molecular weight of 158.65 g/mol , while 5-bromo-2-methylbenzenethiol has a molecular weight of 203.1 g/mol . The presence of both bromine and chlorine substituents increases the compound's capacity for halogen bonding interactions. In studies of halogenated thiophenol-protein binding, brominated derivatives demonstrated enhanced binding affinity to thyroxine-binding globulin (TBG) relative to chlorinated or non-halogenated analogs, attributed to increased polarizability and halogen-bonding potential [2]. The predicted density of 1.621±0.06 g/cm³ for the target compound [1] exceeds that of 4-chloro-2-methylbenzenethiol (1.217±0.06 g/cm³ predicted) and 5-bromo-2-methylbenzenethiol (~1.5 g/cm³) , reflecting the higher atomic mass contribution of bromine.

Molecular Recognition Halogen Bonding QSAR Modeling

Verified Research Utility: Documented Use in Fluorescent Probe Development for Thiophenol Detection

5-Bromo-4-chloro-2-methylbenzene-1-thiol has been specifically utilized as a reference compound and analytical target in the development of novel fluorescent probes for thiophenol detection. A 2024 study in the International Journal of Biological Macromolecules employed this compound as one of the halogenated thiophenols in fluorescence analysis and molecular simulation studies investigating interactions with thyroxine-binding globulin (TBG) [1]. The compound's distinct halogenation pattern (Br and Cl) enables its use as a representative polyhalogenated thiophenol in structure-activity relationship studies. While monohalogenated analogs such as 2-chlorothiophenol [2] are more commonly studied, the bromo-chloro substitution pattern of the target compound provides unique spectroscopic and binding characteristics that make it valuable for calibrating detection systems and validating computational binding models.

Fluorescent Probes Bioimaging Analytical Chemistry

Bromine as a Reactive Handle: Cross-Coupling and Functionalization Potential

The bromine substituent at the 5-position provides a critical reactive handle for transition metal-catalyzed cross-coupling reactions that is absent in non-brominated analogs. Bromo-substituted aromatic thiols serve as substrates for nickel-mediated cross-coupling cycles that furnish thioethers, with thiyl radicals generated from the thiol moiety coupling to aromatic bromides [1]. Additionally, the bromine atom can serve as a blocking group during regioselective functionalization of the aromatic ring, a strategy documented in patent literature for bromo- and chloro-substituted aromatic systems [2]. The combination of bromine (reactive toward oxidative addition) and chlorine (less reactive, serving as a persistent substituent) enables sequential functionalization strategies that are impossible with monohalogenated or non-halogenated analogs. In synthetic procedures for methylchalcogeno-substituted aromatics, bromoaromatic compounds are converted to lithio derivatives with t-butyllithium at -78°C, followed by chalcogen incorporation to yield products in 50-80% yield .

Cross-Coupling C-S Bond Formation Synthetic Methodology

Agrochemical Intermediate Value: Documented Use in Pesticide Patent Literature

5-Bromo-4-chloro-2-methylbenzene-1-thiol is documented as a synthetic product derived from the sulfonyl chloride precursor (5-bromo-4-chloro-2-methylbenzenesulfonyl chloride, CAS 1416349-30-8) in the context of pesticide development [1]. The compound is referenced in WO2012176856A2, a patent assigned to Ishihara Sangyo Kaisha Ltd., which discloses 3-arylphenyl sulfide derivatives as novel pesticides [2]. The patent describes compounds represented by formula (I) or salts thereof, containing them as active ingredients for pesticidal applications. The target compound's presence in this patent literature establishes its relevance as an intermediate or structural component in agrochemical research. The bromo-chloro substitution pattern is particularly valuable in pesticide design, as halogenated aromatic systems are known to enhance metabolic stability and target binding in insecticidal and miticidal compounds [2].

Agrochemical Synthesis Pesticide Development Patent-Backed Intermediates

Validated Application Scenarios for 5-Bromo-4-chloro-2-methylbenzene-1-thiol Procurement


Development of Fluorescent Probes for Thiophenol Detection in Biological Systems

Laboratories engaged in developing fluorescent sensors for thiophenol detection should procure this compound as a reference standard and analytical target. A 2024 study in the International Journal of Biological Macromolecules specifically utilized 5-bromo-4-chloro-2-methylbenzene-1-thiol in fluorescence analysis and molecular simulation studies investigating halogenated thiophenol interactions with thyroxine-binding globulin [1]. The compound's distinct bromo-chloro substitution pattern provides unique spectroscopic signatures that facilitate calibration of detection systems. Its LogP of 3.8 makes it an appropriate model for studying lipophilic thiophenol derivatives in biological matrices, while its documented use in peer-reviewed research validates its availability and utility for this application.

Synthesis of Polyhalogenated Aromatic Building Blocks via Orthogonal Halogen Reactivity

Synthetic chemistry laboratories requiring building blocks with orthogonal halogen handles should prioritize this compound over monohalogenated analogs. The bromine substituent enables lithium-halogen exchange at -78°C with t-butyllithium for subsequent functionalization with chalcogens or electrophiles [1], while the chlorine substituent remains intact under these conditions. This orthogonal reactivity permits sequential functionalization strategies documented in patent literature, where bromo and chloro substituents serve as blocking groups for regioselective aromatic functionalization [2]. The compound's molecular weight (237.55 g/mol) and density (1.621 g/cm³) reflect its enhanced polarizability, which facilitates halogen-bonding interactions in molecular recognition applications .

Agrochemical Research: Pesticide Intermediate Development

Agrochemical research programs developing novel pesticides should procure this compound based on its documented relevance in patent literature. The compound is cited as a product derived from 5-bromo-4-chloro-2-methylbenzenesulfonyl chloride (CAS 1416349-30-8) and is referenced in WO2012176856A2, a patent assigned to Ishihara Sangyo Kaisha Ltd. disclosing 3-arylphenyl sulfide derivatives as insecticides and miticides [1]. The polyhalogenated aromatic thiol scaffold is valuable for synthesizing pesticide candidates where halogenation patterns influence metabolic stability, target binding, and environmental persistence. The compound's LogP of 3.8 aligns with lipophilicity requirements for agrochemical penetration through insect cuticle or plant surfaces, and the presence of both bromine and chlorine provides structural diversity for structure-activity relationship optimization [2].

Structure-Activity Relationship Studies of Halogenated Thiol Bioactivity

Research groups investigating the antimicrobial or protein-binding properties of halogenated thiophenols should include this compound in their screening libraries. Studies of thioethoxy- and thiophyenoxyhalobenzene derivatives have established that antimicrobial activity correlates with the number and type of halogen substituents, with brominated derivatives generally showing enhanced activity relative to chlorinated or non-halogenated analogs [1]. The target compound's unique combination of bromine, chlorine, and methyl substituents provides a data point that bridges monohalogenated and polyhalogenated thiophenols in QSAR models. Additionally, the compound's demonstrated interaction with thyroxine-binding globulin in molecular simulation studies [2] positions it as a valuable probe for investigating halogenated thiol-protein binding mechanisms relevant to both drug discovery and toxicology.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-chloro-2-methylbenzene-1-thiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.